The Essential Alkylating Agent: A Technical Guide to (3-Bromopropyl)diethylamine Hydrobromide for Advanced Synthesis
The Essential Alkylating Agent: A Technical Guide to (3-Bromopropyl)diethylamine Hydrobromide for Advanced Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
(3-Bromopropyl)diethylamine hydrobromide is a bifunctional molecule poised as a critical building block in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive alkyl bromide and a tertiary amine that can be protonated to form a stable, crystalline salt, makes it a versatile reagent for introducing a diethylaminopropyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its chemical properties, structure, reactivity, and applications, offering field-proven insights for its effective use in research and development.
Compound Identification and Physicochemical Properties
(3-Bromopropyl)diethylamine hydrobromide is the hydrobromide salt of the tertiary amine 3-bromo-N,N-diethylpropan-1-amine. The salt form enhances its stability, making it a readily weighable, crystalline solid that is more convenient for laboratory use compared to the corresponding freebase, which is a liquid. The presence of both a nucleophilic/basic tertiary amine and an electrophilic alkyl halide within the same molecule (in its freebase form) underscores its unique reactivity profile.
Table 1: Physicochemical Properties of (3-Bromopropyl)diethylamine Hydrobromide
| Property | Value | Source |
| IUPAC Name | 3-bromo-N,N-diethylpropan-1-amine;hydrobromide | [1] |
| CAS Number | 69835-35-4 | [1] |
| Molecular Formula | C₇H₁₇Br₂N | [2] |
| Molecular Weight | 275.03 g/mol | [1] |
| Physical Form | Powder/Solid | |
| InChI Key | KAELPAFGRTUXOY-UHFFFAOYSA-N | [1] |
Chemical Structure and Spectroscopic Profile
The structure consists of a propyl chain substituted with a bromine atom at one end and a diethylamino group at the other. In the hydrobromide salt, the tertiary amine is protonated, forming a diethylammonium cation, with bromide as the counter-ion.
Spectroscopic Characterization (Predicted)
While specific experimental spectra are not widely published, the expected NMR and IR features can be predicted based on the structure:
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¹H NMR: The spectrum would be characterized by signals corresponding to the two ethyl groups and the propyl chain. The ethyl groups would show a quartet for the -CH₂- protons adjacent to the nitrogen and a triplet for the terminal -CH₃ protons. The propyl chain would exhibit three distinct methylene (-CH₂-) signals. The protons on the carbon adjacent to the bromine atom (C-Br) would be the most deshielded of the propyl chain, appearing furthest downfield. The protons on the carbon adjacent to the protonated nitrogen (C-N⁺) would also be significantly deshielded. The proton on the nitrogen itself (N⁺-H) would likely appear as a broad singlet.
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¹³C NMR: The spectrum would show five distinct carbon signals: two for the ethyl groups and three for the propyl chain. The chemical shift of the carbon bonded to bromine would be in the typical range for alkyl bromides (approx. 30-40 ppm), while the carbon adjacent to the ammonium nitrogen would also be shifted downfield.
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IR Spectroscopy: Key vibrational bands would include C-H stretching frequencies around 2800-3000 cm⁻¹. A broad and strong absorption band in the region of 2400-2700 cm⁻¹ would be characteristic of the N⁺-H stretch of the ammonium salt. The C-N stretching and C-Br stretching vibrations would appear in the fingerprint region.
Reactivity and Mechanistic Considerations
The primary utility of (3-bromopropyl)diethylamine hydrobromide lies in its function as an electrophilic alkylating agent . The key to its application is the liberation of the freebase, 3-bromo-N,N-diethylpropan-1-amine, which is typically achieved in situ through the addition of a suitable base.
Causality of Experimental Choices: The choice of base is critical and depends on the nucleophile to be alkylated.
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Strong, non-nucleophilic bases (e.g., sodium hydride) are used when alkylating weakly acidic nucleophiles like indoles or phenols. The base first deprotonates the nucleophile to generate a more reactive anion.
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Weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient for more nucleophilic substrates like amines or thiols and are advantageous as they are easier to handle and remove during workup.[3]
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The hydrobromide salt itself makes the reagent less reactive and prevents self-alkylation or polymerization, which can be an issue with the freebase form where the nucleophilic amine and electrophilic bromide coexist.
The reaction proceeds via a standard Sɴ2 (bimolecular nucleophilic substitution) mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine, displacing the bromide ion as the leaving group.
Applications in Synthesis
This reagent is invaluable for introducing a flexible, three-carbon chain terminating in a basic diethylamino group. This moiety is a common feature in many biologically active molecules, where it can enhance aqueous solubility (in its protonated form) and participate in key binding interactions (e.g., hydrogen bonding, ionic interactions) with biological targets.
While specific peer-reviewed examples for the diethyl- variant are less common than for its dimethyl- or primary amine counterparts, its utility can be inferred from established synthetic routes. It is a key intermediate for synthesizing more complex phosphonium salts and is used in the preparation of various pharmaceutical and agrochemical compounds. A general application involves the reaction of amines with α,ω-dihaloalkanes to produce haloalkylamines.[4][5]
Experimental Protocol: N-Alkylation of an Aromatic Amine
This protocol describes a representative procedure for the N-alkylation of a nucleophile, such as an aniline derivative, using (3-bromopropyl)diethylamine hydrobromide. This method is self-validating through the monitoring of starting material consumption and characterization of the purified product.
Materials:
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Aniline derivative (1.0 eq.)
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(3-Bromopropyl)diethylamine hydrobromide (1.2 eq.)
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Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Brine (saturated aq. NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for workup and purification.
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the aniline derivative (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
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Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the aniline).
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Reagent Addition: Add (3-Bromopropyl)diethylamine hydrobromide (1.2 eq.) to the suspension. The hydrobromide salt is used directly; the potassium carbonate acts as both the base to neutralize the HBr salt and to facilitate the reaction.
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Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aniline is consumed (typically 4-12 hours).
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic extracts and wash them twice with water, followed by one wash with brine. This removes the DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine to prevent the product from streaking on the column.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
(3-Bromopropyl)diethylamine hydrobromide is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[1]
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Hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautions:
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P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.
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P280: Wear protective gloves, eye protection, and face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete safety and handling information. Store the compound at room temperature in a dry, well-sealed container.
References
- Google Patents. Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds (US20010023305A1).
- Google Patents. Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds (US6717014B1).
Sources
- 1. (3-bromopropyl)diethylamine hydrobromide | 69835-35-4 [sigmaaldrich.com]
- 2. versatileproducts.co.nz [versatileproducts.co.nz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 5. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
